6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Catalog No.
S14002887
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbon...

Product Name

6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

IUPAC Name

6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-12-3-2-9(6-11)4-10(5-9)7-13-8-10/h2-5,7-8H2,1H3

InChI Key

BIRKVCUWRMIQSE-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CC2(C1)COC2)C#N

6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a complex organic compound characterized by its spirocyclic structure, which consists of a spiro[3.3]heptane framework and a nitrile functional group. The compound's molecular formula is C11H15N1O1C_{11}H_{15}N_{1}O_{1}, and it has a molecular weight of approximately 189.25 g/mol. The presence of the methoxyethyl group contributes to its unique steric and electronic properties, potentially influencing its reactivity and interactions with biological systems.

The synthesis of 6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Nitrile Group: This may involve nucleophilic substitution or addition reactions.
  • Methoxyethyl Substitution: The methoxyethyl group can be introduced via alkylation reactions using suitable reagents.

Due to the complexity of the molecule, careful optimization of reaction conditions is essential for achieving high yields and purity.

6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has potential applications primarily in research settings, including:

  • Pharmaceutical Development: Investigating its biological properties could lead to the development of new therapeutic agents.
  • Chemical Research: Serving as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies involving 6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile are crucial for understanding its biological implications. These studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Determining how the compound exerts its biological effects at a molecular level.

Such studies can provide insights into its potential therapeutic uses and guide future research directions.

Several compounds share structural similarities with 6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile, offering insights into its uniqueness:

Compound NameMolecular FormulaCAS NumberKey Features
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acidC9H11N1O3C_{9}H_{11}N_{1}O_{3}1934971-05-7Contains a carboxylic acid group
6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrileC8H11N1O1C_{8}H_{11}N_{1}O_{1}2763755-03-7Methyl group instead of methoxyethyl
6-Phenyl-2-oxaspiro[3.3]heptane-6-carbonitrileC11H11N1O1C_{11}H_{11}N_{1}O_{1}1414513-75-9Contains a phenyl group

The uniqueness of 6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile lies in its specific methoxyethyl substitution and the combination of both nitrile and ether functionalities within a spirocyclic framework, which may confer distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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